![molecular formula C9H14N4O2S B2453745 N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)乙磺酰胺 CAS No. 1795297-29-8](/img/structure/B2453745.png)

N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

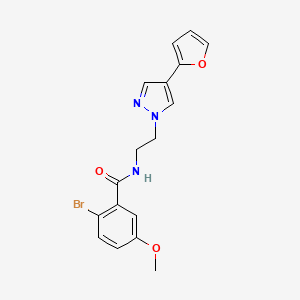

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide” is a compound that contains the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a potential non-classical isostere of indole and a precursor of push–pull dyes . It has been used in the synthesis of an isostere of the indolyl drug pruvanserin .

Synthesis Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This method was used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The 1H-imidazo[1,2-b]pyrazole scaffold can undergo selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .科学研究应用

抗炎和抗癌的潜力

研究重点在于与N-(2-(1H-咪唑并[1,2-b]吡唑-1-基)乙基)乙磺酰胺相关的具有潜在抗炎、镇痛、抗氧化、抗癌和抗HCV特性的新衍生物的合成。例如,Küçükgüzel等人(2013 年)的一项研究合成了一系列衍生物,这些衍生物显示出有希望的抗炎和镇痛活性,而与未经处理的对照组相比,不会对肝脏、肾脏、结肠和大脑造成明显的组织损伤。这表明这些化合物在治疗需要抗炎和镇痛特性的疾病方面具有治疗潜力(Küçükgüzel等人,2013 年)。

传感应用

这种化合物的衍生物的另一个引人入胜的应用是在选择性传感器开发中。Kumar和Kim(2015 年)合成了一种芘磺酰基-咪唑鎓衍生物,该衍生物用作水性介质中氰化物离子的选择性传感器。该研究证明了该化合物以高灵敏度和选择性检测氰化物离子的能力,表明其在环境监测和安全应用中的潜在用途(Kumar和Kim,2015 年)。

质子导电聚合物

咪唑和吡唑部分还因其在制备质子导电聚合物和液体中的应用而受到研究。Kreuer等人(1998 年)报道,基于咪唑的材料在质子缺陷和迁移率方面表现出类似于含水系统的特性,并具有更高的温度稳定性。这使基于咪唑和吡唑的化合物成为有前途的电化学应用材料,例如燃料电池和二次电池(Kreuer等人,1998 年)。

癌症治疗的药物开发

在药物开发方面,Rahman等人(2021 年)设计了针对血红素加氧酶-1 (HO-1) 的新型基于咪唑的候选药物,用于癌症治疗。这些化合物表现出与 HO-1 的强结合亲和力,并显示出良好的 ADMET(吸收、分布、代谢、排泄和毒性)特征,表明它们作为有效抗癌剂的潜力(Rahman等人,2021 年)。

未来方向

The 1H-imidazo[1,2-b]pyrazole scaffold has shown promise in the development of new drugs due to its broad range of chemical and biological properties . It has been used in the synthesis of an isostere of the indolyl drug pruvanserin, showing that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media . This suggests potential future directions for the development of new drugs using this scaffold .

作用机制

Target of Action

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide is a complex compound with potential therapeutic applications. Compounds containing imidazole, a core structure in this compound, are known to interact with a broad range of biological targets, including enzymes and receptors .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties, suggesting that this compound may interact with its targets in a variety of ways .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biological activities, suggesting that this compound may affect multiple biochemical pathways .

Pharmacokinetics

It’s worth noting that the solubility of a compound in aqueous media can significantly impact its bioavailability .

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

属性

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2S/c1-2-16(14,15)11-5-6-12-7-8-13-9(12)3-4-10-13/h3-4,7-8,11H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFSYLSAHUCTBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCN1C=CN2C1=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-indole-2-carboxamide](/img/structure/B2453665.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2453674.png)

![dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2453679.png)

![2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2453682.png)